4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide
Description
Properties
IUPAC Name |
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-10-15(22-17(21-14)12-4-5-12)20-13-8-6-11(7-9-13)16(19)23/h6-10,12H,4-5H2,1-3H3,(H2,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUCKYHZWYVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Malonate Esters
A prevalent method involves reacting tert-butylacetamide with cyclopropanecarboximidamide in the presence of dimethyl or diethyl malonate under basic conditions. For example:
-
Step 1 : Combine tert-butylacetamide (15 g), cyclopropanecarboximidamide (30 g), and dimethyl malonate (14.9 g) in methanol with sodium methoxide (29.4% w/w) at reflux for 2 hours. Yield: 90%.
-
Step 2 : Chlorination using phosphorus oxychloride (150 g) at 10°C, followed by distillation to isolate 6-tert-butyl-2-cyclopropyl-4-chloropyrimidine.
This method prioritizes cost-effectiveness and scalability, with phosphorus oxychloride acting as both solvent and chlorinating agent.
Alternative Cyclization via Guanidine Intermediates
4-Guanidinobenzamide derivatives serve as precursors for pyrimidine ring formation. Reaction conditions include:
-
Heating 4-aminobenzamide (15 g) with cyanamide (50% aqueous solution) at pH 3–4 (adjusted via HCl) at 100°C for 12 hours. Yield: 94–95%.
-
Subsequent cyclization with dimethyl malonate under sodium methoxide catalysis yields the pyrimidine core.
Coupling Strategies for Aminobenzamide Attachment
Nucleophilic Aromatic Substitution (SNAr)
Reacting 6-tert-butyl-2-cyclopropyl-4-chloropyrimidine with 4-aminobenzamide in polar aprotic solvents (e.g., DMSO or DMF) at 80–100°C for 12–24 hours achieves coupling. Key parameters:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers superior regioselectivity for sterically hindered substrates:
-
Catalyst : Pd(OAc)₂/Xantphos (2 mol%).
-
Conditions : 110°C in toluene with Cs₂CO₃, 24 hours. Yield: 78%.
Optimization of Hydrogenation and Protection
Nitro Group Reduction
For intermediates containing nitro groups (e.g., 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate), hydrogenation with 10% Pd/C in ethanol/ethyl acetate (1:1) at 20°C under 50 psi H₂ achieves 98% yield.
tert-Butoxycarbonyl (Boc) Protection
Boc groups are introduced using di-tert-butyl dicarbonate in THF with DMAP catalysis. Deprotection employs HCl in dioxane (4 M, 2 hours, 25°C).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Cyclocondensation | Dimethyl malonate, POCl₃ | 100°C, 12h | 90% | >98% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 110°C, 24h | 78% | 95% |
| SNAr Coupling | K₂CO₃, DMSO | 100°C, 12h | 85% | 97% |
Cyclocondensation offers the highest yield but requires stringent temperature control. Buchwald-Hartwig amination, while lower-yielding, avoids halogenated intermediates.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide, we compare it with structurally related benzamide derivatives (Table 1) and analyze their physicochemical properties, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Estimated based on substituent hydrophobicity.
Structural and Physicochemical Differences
Pyrimidine Core Modifications :
- The target compound ’s 6-tert-butyl and 2-cyclopropyl groups create a sterically hindered, hydrophobic core, contrasting with 7a (), which has a 5-methoxy and sulfonamide-substituted pyrimidine. The latter’s sulfonamide group improves aqueous solubility (logP ~1.9 vs. ~3.2 for the target compound) .
- Compounds in (e.g., 4-butoxyphenyl, 4-pentyloxyphenyl) feature flexible alkoxy chains, increasing logP (hydrophobicity) but reducing target selectivity due to conformational flexibility .
Research Findings and Implications
- Target Compound Advantages: Superior metabolic stability over sulfonamide- or methoxy-containing analogs. Potential for CNS penetration due to moderate logP (~3.2).
- Limitations :
- Lower solubility than 7a , complicating formulation.
- Unclear selectivity profile compared to ’s GPCR-focused derivatives.
Biological Activity
4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide, with the CAS number 2548977-30-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C18H22N4O, with a molecular weight of 310.4 g/mol. Its structure includes a pyrimidine ring and an amide functional group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 2548977-30-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor of certain proteases, particularly those involved in malaria parasite egress and invasion processes. The compound has shown promise in inhibiting Plasmepsin X (PMX), an essential aspartyl protease in malaria parasites, with a reported half-maximal inhibitory concentration (IC50) of 31 nM .
Antimicrobial and Antiparasitic Effects
Recent studies have highlighted the compound's efficacy against malaria parasites. In vitro assays demonstrated that it significantly inhibits PMX, which is critical for the lifecycle of the malaria parasite. The compound's selectivity for PMX over human aspartyl proteases suggests a favorable safety profile for further development .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. In one study, derivatives similar to this compound were tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. Results indicated that certain analogs exhibited significant cytotoxicity, outperforming traditional chemotherapeutics like cisplatin .
Case Studies
- Plasmepsin X Inhibition : A study focused on optimizing inhibitors for PMX found that modifications to the benzamide structure enhanced potency and selectivity against the target enzyme. The lead compound demonstrated substantial antimalarial activity in vivo, indicating potential for therapeutic development .
- Cytotoxicity Evaluation : Another research effort synthesized a series of benzamide derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound showed promise as potential anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise assembly : Begin with constructing the pyrimidine ring via cyclocondensation of tert-butylguanidine with cyclopropane-carboxamide derivatives. Introduce the benzamide moiety through nucleophilic aromatic substitution (SNAr) under anhydrous conditions .
- Critical parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or DMSO (polar aprotic) |
| Temperature | 80–100°C |
| Catalysts | Pd/C or CuI for coupling |
- Optimization : Use Design of Experiments (DoE) to screen variables (e.g., molar ratios, solvent polarity) and identify interactions affecting yield .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, cyclopropyl protons as multiplet) .
- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
Q. What are the key structural features of this compound that influence its chemical reactivity?
- Methodology :
- The tert-butyl group enhances steric hindrance, reducing undesired side reactions at the pyrimidine C6 position. The cyclopropyl ring introduces strain, increasing electrophilicity at the pyrimidine C2 for nucleophilic attack .
- The benzamide moiety provides hydrogen-bonding sites for molecular recognition in biological systems .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory reports on this compound’s biological activity (e.g., kinase inhibition vs. off-target effects)?
- Methodology :
- Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, ATP concentrations) to isolate variables. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Proteome-wide profiling : Employ chemoproteomics to identify off-target interactions, using activity-based probes or thermal shift assays .
Q. What computational modeling approaches are suitable for predicting the reactivity or binding interactions of this compound?
- Methodology :
- Quantum mechanics/molecular mechanics (QM/MM) : Model transition states for cyclopropane ring-opening reactions under acidic conditions .
- Molecular docking : Use AutoDock Vina to predict binding poses with kinase targets (e.g., EGFR), guided by the tert-butyl group’s hydrophobic interactions and benzamide’s hydrogen-bonding .
Q. How can stability studies be structured to evaluate the compound’s degradation under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to pH gradients (1–13), oxidative stress (H2O2), and light. Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
- Accelerated stability testing : Use Arrhenius modeling at elevated temperatures (40–60°C) to extrapolate shelf-life .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., SNAr reactions) and reduce racemization risks .
- Chiral chromatography : Use preparative HPLC with amylose-based columns to separate enantiomers post-synthesis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
